molecular formula C11H13N3O B3365023 [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1193389-79-5

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B3365023
CAS No.: 1193389-79-5
M. Wt: 203.24
InChI Key: YALYWHRMDNVVIO-UHFFFAOYSA-N
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Description

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine: is an organic compound that belongs to the class of aralkylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole derivative.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, depending on the reagents and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanamine
  • **1-(4-methoxyphenyl)-1H-imidazol-3-yl]methanamine
  • **1-(4-methoxyphenyl)-1H-indol-3-yl]methanamine

Uniqueness

The uniqueness of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine lies in its specific structural features, such as the position of the methoxy group and the pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-7-6-9(8-12)13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALYWHRMDNVVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252708
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-79-5
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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